5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClFN3OS/c19-10-1-6-15(20)13(7-10)18(25)22-17-14-8-26-9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWUUGLZVCAFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 432.73 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H12BrClFN3OS |
| Molecular Weight | 432.73 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The presence of halogen atoms (bromine and chlorine) enhances the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This can lead to antimicrobial effects or modulation of cellular pathways involved in cancer progression .
- Receptor Interaction : The thieno[3,4-c]pyrazole moiety is known to interact with cellular receptors that are pivotal in signaling pathways related to inflammation and cancer. This interaction may induce apoptosis in cancer cells and modulate immune responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), Jurkat (T-cell leukemia), DLD-1 (colon cancer).
- IC50 Values : Some derivatives demonstrated IC50 values as low as 1.1 µM against HCT116 cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Similar compounds have been shown to possess varying degrees of antibacterial and antifungal activity. For instance, a related pyrazole derivative exhibited MIC values comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Studies :
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C13H7BrClFNO
- Molecular Weight : 313.55 g/mol
- CAS Number : 915095-85-1
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, as promising anticancer agents. The pyrazole moiety has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of Kinases : Compounds with a pyrazole scaffold have shown significant inhibition of key kinases involved in cancer progression. For instance, derivatives have been tested against various cancer cell lines such as HepG2 and A549, demonstrating notable IC50 values indicating their potency in inhibiting cell growth and proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that pyrazole-based compounds can reduce inflammation markers significantly. For example, certain derivatives exhibited up to 80% inhibition of inflammatory responses in cell culture models .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Targeting Enzymes : The compound's structure allows it to bind effectively to enzymes involved in tumor growth and inflammation.
- Modulating Signaling Pathways : It has been shown to interfere with signaling pathways critical for cancer cell survival and proliferation.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern and heterocyclic framework. Below is a comparative analysis with structurally related analogs:
Substituent Variations
- Target Compound: Benzamide substituents: 5-bromo, 2-chloro. Aryl group on pyrazol: 4-fluorophenyl. Heterocycle: Thieno[3,4-c]pyrazol.
- 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958587-45-6): Benzamide substituent: 4-bromo. Aryl group on pyrazol: 4-methylphenyl. Heterocycle: Thieno[3,4-c]pyrazol with a 5-oxo group .
- N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide: Benzamide substituents: 3,5-dichloro, 2-hydroxy. Heterocycle: Thiazol (instead of thieno-pyrazol). Aryl group: Phenyl .
Heterocyclic Core Modifications
In contrast, the thiazol-containing analog () lacks the fused ring system, which may reduce conformational rigidity and alter binding affinities .
Data Table: Key Structural and Chemical Attributes
Research Findings and Implications
Impact of Substituents on Properties
- Halogen Effects : The 5-bromo and 2-chloro groups in the target compound may enhance lipophilicity and metabolic stability compared to the 4-bromo analog .
- Fluorine vs. Methyl : The 4-fluorophenyl group could improve bioavailability over 4-methylphenyl due to fluorine’s electronegativity and smaller atomic radius .
- Heterocycle Choice: Thieno-pyrazol cores may offer better rigidity and solubility than thiazol systems, influencing drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
